molecular formula C10H13BrFNS B1415904 1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine CAS No. 1997725-32-2

1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine

Cat. No.: B1415904
CAS No.: 1997725-32-2
M. Wt: 278.19 g/mol
InChI Key: PHEYWEZHSKIQSQ-UHFFFAOYSA-N
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Description

1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine is a synthetic compound with the molecular formula C10H13BrFNS and a molecular weight of 278.19 g/mol

Scientific Research Applications

1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

For 1-[(5-bromothiophen-2-yl)methyl]piperazine, the hazard statements include H302, H312, H315, H319, H332, H335 . For (5-bromothiophen-2-yl)methylamine, the hazard statements include H302, H312, H315, H318, H332, H335 . These statements indicate that these compounds can be harmful if swallowed, in contact with skin, or if inhaled, and they can cause eye irritation.

Preparation Methods

The synthesis of 1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance . The process generally involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Mechanism of Action

The mechanism of action of 1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine can be compared with other similar compounds, such as:

    5-Bromo-2-thiophenecarboxaldehyde: Used in the synthesis of various thiophene derivatives.

    2-Acetyl-5-bromothiophene: A starting reagent for the synthesis of bithiophene derivatives.

    (5-Bromothiophen-2-yl)methylamine: Another thiophene-based compound with different functional groups. The uniqueness of this compound lies in its specific combination of a bromothiophene moiety with a fluoropiperidine group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]-4-fluoropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrFNS/c11-10-2-1-9(14-10)7-13-5-3-8(12)4-6-13/h1-2,8H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEYWEZHSKIQSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)CC2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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